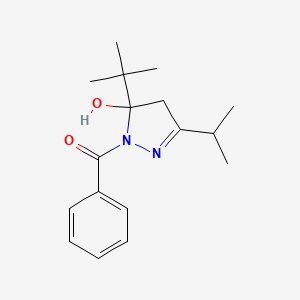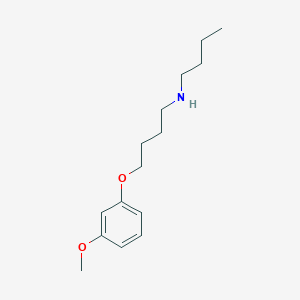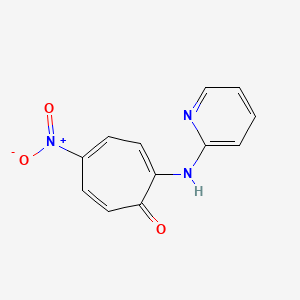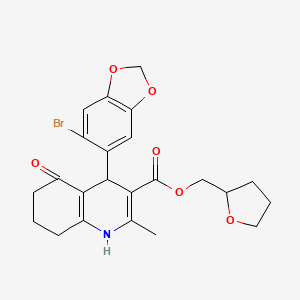
1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol, also known as BDP, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BDP belongs to the family of pyrazolones and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2, 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol has also been shown to modulate the expression of various genes involved in cell growth and apoptosis, suggesting its potential as a cancer therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments, including its high purity and stability. 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol is also readily available and relatively inexpensive compared to other compounds used in scientific research. However, 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol has some limitations, including its low solubility in water, which may limit its use in some experiments. Moreover, 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol has not been extensively studied in vivo, and its safety profile has not been fully established.
Orientations Futures
There are several future directions for the study of 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol derivatives with improved solubility and bioavailability. Moreover, further studies are needed to fully understand the mechanism of action of 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol and its potential as a therapeutic agent for various diseases. Additionally, the safety profile of 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol needs to be established in vivo to determine its potential as a clinical drug candidate.
Conclusion:
In conclusion, 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol, or 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol has been studied for its various biochemical and physiological effects, including its anti-inflammatory, analgesic, and neuroprotective properties. 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its low solubility in water. Future research is needed to fully understand the potential of 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol as a therapeutic agent and to develop 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol derivatives with improved solubility and bioavailability.
Méthodes De Synthèse
1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol can be synthesized by reacting 3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol with benzoyl chloride and tert-butyl alcohol in the presence of a base. The reaction yields 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol as a white crystalline solid with a melting point of 126-128°C. The purity of the compound can be confirmed by using analytical techniques such as NMR and IR spectroscopy.
Applications De Recherche Scientifique
1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential therapeutic applications in various scientific fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol has also been studied for its neuroprotective effects, where it has been shown to protect neurons from oxidative stress-induced damage. Moreover, 1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol has potent anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis and colitis.
Propriétés
IUPAC Name |
(5-tert-butyl-5-hydroxy-3-propan-2-yl-4H-pyrazol-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)14-11-17(21,16(3,4)5)19(18-14)15(20)13-9-7-6-8-10-13/h6-10,12,21H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMQYTSPQXVURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(C1)(C(C)(C)C)O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzoyl-5-tert-butyl-3-isopropyl-4,5-dihydro-1H-pyrazol-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 7-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B4897661.png)
![N~2~-cyclohexyl-N~1~-(2,5-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4897662.png)




![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B4897711.png)

![1-(3,4-dimethylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4897731.png)
![5-{5-chloro-2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897744.png)
![2-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-1H-indene-1,3(2H)-dione](/img/structure/B4897747.png)
![4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)](/img/structure/B4897749.png)